6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-9-11(7-15-14-16-8-17-18(9)14)10-4-5-12(19-2)13(6-10)20-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTOQYYYFHPDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC=NN12)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles or amidines.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often using formamide or similar reagents under high-temperature conditions.
Introduction of Substituents: The 3,4-dimethoxyphenyl group and the methyl group are introduced through substitution reactions, typically involving halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- IUPAC Name : 6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- CAS Number : 1376514-14-5
- Molecular Formula : CHNO
- Molecular Weight : 270.29 g/mol
The structure features a triazolo-pyrimidine core that is known for its ability to interact with biological targets effectively.
Antiparasitic Properties
Recent studies have highlighted the potential of triazolo-pyrimidines, including this compound, as effective agents against tropical diseases such as leishmaniasis and Chagas disease. These diseases are caused by protozoan parasites and are prevalent in many developing countries. The compound has shown promising results in vitro against various species of Leishmania and Trypanosoma cruzi, outperforming traditional treatments in some cases .
Antiviral Activity
6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has also been investigated for its antiviral properties. Research indicates that derivatives of the triazolo-pyrimidine scaffold can inhibit the replication of viruses such as HIV-1 by targeting specific viral enzymes . The mechanism involves interference with the viral life cycle at the RNase H stage, which is crucial for viral replication.
Antitumor Activity
The compound's structural similarity to purines allows it to act as a potential antitumor agent. Studies have demonstrated that triazolo-pyrimidine derivatives can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Synthesis and Derivatives
The synthesis of 6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods:
- Microwave-assisted synthesis : This eco-friendly method allows for rapid synthesis without the need for catalysts or additives .
- Metal Complexation : The compound can form complexes with various metal ions (e.g., Cu, Co), enhancing its biological activity and stability .
Case Studies
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.
Modulating Signal Transduction Pathways: Affecting pathways such as apoptosis, cell proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, making it a valuable compound for targeted research and development.
This detailed overview provides a comprehensive understanding of 6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various cancer cell lines.
Chemical Structure and Synthesis
The compound features a triazolo-pyrimidine core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions starting from substituted triazoles and pyrimidines. A common synthetic route includes cyclization reactions followed by chlorination steps to yield the desired derivatives .
Antiproliferative Effects
Recent studies have shown that 6-(3,4-dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant antiproliferative activity against various cancer cell lines. The compound has been evaluated using the MTT assay to determine its IC50 values:
These results indicate a promising potential for the compound as an anticancer agent.
The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have been shown to cause accumulation of cells in the G2/M phase and induce apoptotic pathways through mitochondrial mechanisms .
Case Studies
- Study on MDA-MB-231 Cells : In vitro studies demonstrated that treatment with 6-(3,4-dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine resulted in a significant decrease in cell viability compared to control groups. Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment .
- Zebrafish Model : The compound's efficacy was further validated in vivo using zebrafish embryos. Results indicated that it significantly inhibited tumor growth at low concentrations, showcasing its potential for further development as an anticancer therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Dimethoxy Substituents : The presence of methoxy groups at the para positions on the phenyl ring enhances lipophilicity and may facilitate better interaction with biological targets.
- Triazolo-Pyrimidine Core : This core is crucial for maintaining biological activity as it is involved in key interactions with target proteins involved in cell proliferation and apoptosis.
Q & A
Q. What are the standard synthetic protocols for 6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves:
- Step 1: Reacting aminotriazole derivatives (e.g., 3-amino-1,2,4-triazole) with β-keto esters (e.g., ethyl 3-oxohexanoate) and substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in polar solvents like DMF or ethanol/water mixtures.
- Step 2: Heating the mixture at 120°C for 10–12 hours under reflux, followed by cooling and recrystallization from ethanol/DMF .
- Catalysts: Piperidine derivatives (e.g., TMDP) are often used but require caution due to toxicity and regulatory restrictions .
Q. How is the structural identity of this compound confirmed?
Methodological Answer: Structural confirmation relies on multi-spectroscopic and crystallographic techniques:
- NMR Analysis: ¹H and ¹³C NMR spectra identify aromatic protons (δ 7.4–8.3 ppm) and methyl/methoxy groups (δ 2.5–3.8 ppm). For example, the triazole ring protons appear as singlet peaks near δ 8.3 ppm .
- IR Spectroscopy: Key peaks include C=N (1600–1650 cm⁻¹), C-O (1250 cm⁻¹ for methoxy), and N-H (3300 cm⁻¹) stretching .
- X-ray Crystallography: Used to resolve bond lengths (e.g., C-N: 1.32–1.35 Å) and dihedral angles (e.g., 85° between triazole and pyrimidine rings) .
Advanced Research Questions
Q. What strategies optimize synthesis yields and purity for scaled-up production?
Methodological Answer: Optimization strategies include:
- Catalyst Selection: Replacing toxic TMDP with safer bases like triethylamine, which improves yield (70–80%) and reduces hazards .
- Solvent Engineering: Using ethanol/water mixtures enhances solubility of intermediates and simplifies purification .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 10 hours to 30 minutes) while maintaining >90% purity .
Critical Consideration:
Piperidine-based catalysts are avoided in regions with strict precursor regulations, necessitating alternative cyclization agents .
Q. How is the compound’s biological activity assessed, and what mechanisms are explored?
Methodological Answer: Biological evaluation involves:
- Enzyme Inhibition Assays: Testing against targets like dihydroorotate dehydrogenase (DHODH) via UV-Vis spectroscopy, monitoring NADH oxidation at 340 nm .
- Cytotoxicity Screening: Using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values typically ranging 5–20 µM .
- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding affinities to enzyme active sites (e.g., DHODH binding energy: −9.2 kcal/mol) .
Q. How are spectral data contradictions resolved in structural characterization?
Methodological Answer: Discrepancies in NMR/IR data arise from tautomerism or solvent effects. Resolution strategies include:
- Variable Temperature NMR: Identifies tautomeric forms (e.g., triazole vs. pyrimidine proton shifts) by analyzing spectra at 25°C and −40°C .
- Deuterated Solvent Comparison: DMSO-d₆ vs. CDCl₃ can shift proton signals by 0.2–0.5 ppm, clarifying ambiguous peaks .
- Crystallographic Validation: Single-crystal X-ray structures provide definitive bond connectivity, overriding conflicting spectral assignments .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME calculate LogP (2.8–3.5), indicating moderate lipophilicity, and predict CYP450 inhibition risks .
- Metabolic Stability: Microsomal incubation assays (human liver microsomes) measure half-life (t₁/₂ = 45–60 min) and metabolite profiles via LC-MS .
Q. How are derivatives designed to enhance bioactivity and reduce toxicity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Modifying substituents (e.g., replacing methoxy with trifluoromethyl groups) improves enzyme inhibition (IC₅₀: 0.8 µM → 0.3 µM) .
- Prodrug Strategies: Esterification of carboxyl groups enhances solubility (e.g., ethyl ester derivatives show 3x higher bioavailability) .
- Toxicophore Masking: Replacing chlorophenyl groups with indole moieties reduces hepatotoxicity in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
